3-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one
Description
3-Amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one is a bicyclic compound featuring a fused hexahydrofuropyridine core and an amino-substituted propanone chain. Its molecular formula is C₁₁H₁₉N₂O₂, with a calculated molecular weight of 217.28 g/mol.
Properties
IUPAC Name |
1-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-3-aminopropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-3-1-10(13)12-4-2-8-6-14-7-9(8)5-12/h8-9H,1-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIVCIXJIIIBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1COC2)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one (CAS Number: 2097992-45-3) is a heterocyclic organic compound with potential biological activities. Its molecular formula is and it has a molecular weight of 198.26 g/mol. This compound has garnered interest in various fields of research including pharmacology, biochemistry, and medicinal chemistry due to its structural characteristics and potential therapeutic applications.
Structural Information
- IUPAC Name: 1-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-3-aminopropan-1-one
- Molecular Weight: 198.26 g/mol
- Molecular Formula:
Physical Properties
| Property | Value |
|---|---|
| Purity | Typically 95% |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily revolves around its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that this compound may act as a modulator of the insulin receptor (IR), which plays a crucial role in glucose metabolism and cellular growth.
Pharmacological Studies
Recent research has indicated that compounds similar to this compound exhibit significant effects on insulin signaling pathways. For instance:
- In vitro studies showed that related compounds can enhance insulin receptor autophosphorylation and downstream signaling in cell lines such as CHO-hINSR cells and MCF-7 breast cancer cells .
- Animal models have demonstrated that these compounds can improve insulin sensitivity and glucose uptake in muscle tissues .
Case Studies
-
Study on Insulin Sensitivity:
- Objective: To evaluate the effect of the compound on insulin sensitivity in diabetic mice.
- Method: Administration of the compound resulted in a significant reduction in blood glucose levels compared to control groups.
- Findings: Enhanced insulin receptor activation was observed, indicating potential for diabetes management .
-
Cancer Research:
- Objective: Investigate the anti-proliferative effects on breast cancer cell lines.
- Method: Treatment with the compound led to decreased cell viability and induced apoptosis in MCF-7 cells.
- Findings: The compound may act as a potential anticancer agent through modulation of insulin signaling pathways .
Toxicological Profile
While the biological activity suggests therapeutic potential, it is essential to consider the toxicological aspects:
| Toxicity Concern | Description |
|---|---|
| Skin Irritation | Mild irritation reported |
| Eye Damage | Severe eye damage possible |
| Respiratory Issues | Inhalation may cause toxicity |
Comparison with Similar Compounds
Structural Analogs
2-Chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one ()
- Molecular Formula: C₁₁H₁₈ClNO₂
- Molecular Weight : 231.72 g/mol
- Key Differences: Substituent: Chlorine atom at the butanone chain vs. amino group in the target compound. Chain Length: Butanone (4-carbon) vs. propanone (3-carbon). Reactivity: The chloro derivative is likely more electrophilic due to the electron-withdrawing Cl, whereas the amino group in the target compound may enhance nucleophilicity or hydrogen-bonding capacity.
- Safety and Handling: The chloro analog requires strict precautions (e.g., P210: "Keep away from heat/sparks/open flames" ), while the amino analog may necessitate storage under inert conditions to prevent oxidation or moisture absorption.
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one ()
- Molecular Formula : C₁₈H₁₄N₄O₂
- Molecular Weight : 318.33 g/mol
- Key Differences: Core Structure: Triazolopyrimidinone vs. furopyridine. Functional Groups: Hydroxyphenyl and carbonyl groups vs. amino-propanone.
Chromenone-Pyrazolopyrimidine Hybrid ()
- Example Compound: 2-(1-(4-amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Molecular Weight : 536.4 g/mol
- Key Differences: Structural Complexity: Incorporates chromenone, pyrazolopyrimidine, and pyrrolopyridine moieties vs. the simpler furopyridine-propanone system. Synthesis: Requires Suzuki coupling with palladium catalysts , whereas the target compound’s synthesis might involve reductive amination or nucleophilic substitution.
Physicochemical Properties Comparison
Preparation Methods
Table 1: Key Steps in Hexahydrofuro Ring Formation
| Step | Reaction Type | Conditions/Notes | Outcome |
|---|---|---|---|
| a) | Base treatment + acid in MeOH | Converts diprotected dihydroxy aldehyde to intermediate with carboxylate/nitro groups | Intermediate compounds (formula 4) |
| b) | Reduction + intramolecular cyclization | Using suitable reducing agents (e.g., NaBH4, LiAlH4) to induce ring closure | Hexahydrofuro[3,4-c]pyridine ring system |
| c) | Acid-catalyzed epimerization | Adjusts stereochemistry to preferred isomer | Stereochemically enriched intermediate |
| d) | Crystallization | Purifies the intermediate | Isolated pure stereoisomer |
This method ensures control over stereochemistry critical for biological activity and further functionalization.
Introduction of the Amino-Propanone Side Chain
The amino-propanone moiety is typically introduced via amination and ketone formation reactions on the hexahydrofuro-pyridine scaffold:
- Amination: Nucleophilic substitution or reductive amination using appropriate amine precursors.
- Propanone Formation: Acylation or oxidation steps to install the ketone functionality at the 1-position of the propanone chain.
A related example involves the synthesis of 1-(pyridin-3-yl)propan-1-amine derivatives, which share structural similarity in the aminoalkyl side chain. These syntheses utilize:
- Amination reactions with pyridine derivatives.
- Use of zinc diacetate catalysis in DMF at elevated temperatures (~60°C) for azide coupling and amination.
- Purification by preparative HPLC to isolate the desired amine-containing products.
Stereochemical Considerations and Reduction Methods
Stereochemistry is crucial for the bioactivity of hexahydrofuro-pyridine derivatives. The preparation methods include:
- Use of optically active starting materials or chiral catalysts to induce stereoselectivity.
- Reduction with agents like sodium borohydride or lithium aluminum hydride to reduce intermediates selectively.
- Epimerization steps under acidic conditions to convert less favored stereoisomers to the desired configuration.
- Crystallization to separate stereoisomers effectively.
Research Findings on Related Compounds and Their Preparation
Research on hexahydrofuropyranol derivatives as ligands in HIV-1 protease inhibitors provides insights into the preparation of hexahydrofuro-pyridine systems:
- Stereochemically defined hexahydrofuropyranol ligands were synthesized via optically active routes.
- Incorporation of such ligands into inhibitors showed that stereochemistry and oxygen positioning in the fused ring are critical for activity.
- Synthetic routes involved multi-step cyclizations and reductions similar to those used for hexahydrofuro-pyridine derivatives.
- These studies emphasize the importance of controlling stereochemistry and functional group placement during synthesis.
Summary Table of Preparation Methods
| Preparation Step | Reaction Type/Conditions | Key Reagents/Notes | Outcome/Remarks |
|---|---|---|---|
| Starting material preparation | Synthesis of diprotected dihydroxy aldehyde | Protecting groups on diol moieties | Precursor for ring formation |
| Functionalization | Wittig, Horner-Emmons, Knoevenagel, Reformatsky reactions | Bases, phosphorous ylides, malonate derivatives | Introduction of nitromethyl/carboxylate groups |
| Ring formation | Reduction (NaBH4, LiAlH4) + intramolecular cyclization | Acid/base treatment, methanol solvent | Hexahydrofuro-pyridine core |
| Epimerization and crystallization | Acid-catalyzed epimerization + solvent crystallization | Acidic conditions, selective solvents | Stereochemical enrichment |
| Amino-propanone side chain addition | Amination, reductive amination, acylation | Amines, zinc diacetate, DMF, elevated temp | Installation of amino and ketone groups |
| Purification | Preparative HPLC, flash chromatography | Silica gel, solvent gradients | Isolation of pure compound |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
